molecular formula C6H9N3O2 B2864475 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 860569-56-8

1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2864475
CAS No.: 860569-56-8
M. Wt: 155.157
InChI Key: GYQSFANDGZIVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This specific compound is characterized by the presence of an ethyl group at the first position, a methyl group at the fifth position, and a carboxylic acid group at the fourth position of the triazole ring

Biochemical Analysis

Biochemical Properties

Similar triazole derivatives have been shown to interact with enzymes such as carbonic anhydrase-II . The nature of these interactions is likely dependent on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

Similar compounds have been shown to inhibit xanthine oxidase (XO), a key enzyme involved in purine metabolism . This suggests that 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid could potentially influence cell function by modulating enzyme activity.

Molecular Mechanism

Similar compounds have been shown to interact with the active site residues of enzymes such as carbonic anhydrase-II . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules.

Metabolic Pathways

Similar compounds have been shown to inhibit enzymes involved in purine metabolism , suggesting that this compound could potentially interact with enzymes or cofactors in metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazinecarboxylate with methyl propiolate in the presence of a base such as sodium ethoxide can lead to the formation of the desired triazole compound. The reaction typically requires refluxing the mixture in an appropriate solvent like ethanol for several hours.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced triazole derivatives.

    Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for substitution include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole compounds with various functional groups.

Scientific Research Applications

1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coordination complexes with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals for various industrial processes.

Comparison with Similar Compounds

    1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the methyl group at the fifth position.

    5-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the ethyl group at the first position.

    1-Ethyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a different arrangement of nitrogen atoms in the triazole ring.

Uniqueness: 1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the specific positioning of the ethyl and methyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-ethyl-5-methyltriazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-9-4(2)5(6(10)11)7-8-9/h3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQSFANDGZIVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=N1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.